Piperidine-3-carboxylic acid hydrochloride
Description
Chemical Identity and Nomenclature Systems
Piperidine-3-carboxylic acid hydrochloride (CAS 6034-80-6) is a heterocyclic organic compound derived from the piperidine scaffold. Its systematic IUPAC name is This compound , reflecting the carboxylic acid substituent at the third carbon of the piperidine ring and its hydrochloride salt form. The parent compound, piperidine-3-carboxylic acid (CAS 498-95-3), is also known as nipecotic acid , a name rooted in its structural similarity to piperidine alkaloids found in Piper species.
Key Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| SMILES | O=C([C@H]1CNCCC1)O.[H]Cl |
| Synonyms | Nipecotic acid hydrochloride; 3-Piperidinecarboxylic acid HCl |
The compound’s stereoisomeric variants are distinguished by their absolute configurations:
Historical Context in Chemical Research
Piperidine-3-carboxylic acid emerged in mid-20th-century studies on GABA (γ-aminobutyric acid) neurotransmission. Its synthesis was first reported via the catalytic hydrogenation of nicotinic acid (pyridine-3-carboxylic acid) using noble metal catalysts like platinum oxide (PtO₂) or rhodium (Rh/Al₂O₃). This method, refined by Freifelder in the 1960s, achieved near-quantitative yields under high-pressure hydrogenation conditions.
A pivotal advancement occurred in 2017 with the development of chiral resolution techniques. The Chinese patent CN106831540B demonstrated that hydrolyzing 3-piperidineformamide derivatives in concentrated hydrochloric acid could yield enantiomerically enriched (S)-nipecotic acid with >99% enantiomeric excess (ee). This innovation addressed the challenge of accessing optically pure variants for neuropharmacological studies.
Stereoisomeric Variants and Significance
The stereochemistry of this compound profoundly influences its biological activity. The (S)-enantiomer exhibits greater affinity for GABA transporters (GAT-1 and GAT-3) compared to the (R)-form , making it a critical tool in studying inhibitory neurotransmission. For example:
- (S)-Nipecotic acid hydrochloride inhibits GABA reuptake with an IC₅₀ of 12 μM in rat brain synaptosomes, while the (R)-form shows negligible activity.
- This enantioselectivity stems from differential interactions with transmembrane domain residues of GAT-1, as revealed by molecular docking studies.
Synthetic methods for enantiopure variants include:
Position in Piperidine Chemistry
This compound occupies a unique niche in piperidine chemistry due to its bifunctional reactivity:
- Ring nitrogen : Participates in salt formation (e.g., hydrochloride) and hydrogen bonding.
- Carboxylic acid group : Enables conjugation reactions, such as amide bond formation with benzothiazole moieties (e.g., 1-(1,3-benzothiazol-2-yl)this compound).
Comparative Reactivity of Piperidine Derivatives:
| Derivative | Key Feature | Application |
|---|---|---|
| Piperidine | Basic nitrogen | Solvent, catalyst |
| Nipecotic acid | Carboxylic acid at C3 | GABA uptake inhibition |
| Piperidine-4-carboxylic acid | Carboxylic acid at C4 | Peptide backbone modification |
The hydrochloride salt enhances aqueous solubility (logP = -2.44), facilitating its use in physiological buffers for in vitro assays. Its structural modularity has inspired derivatives like 1-[(3-fluorophenyl)methyl]this compound, which show promise as anticonvulsant candidates.
Properties
IUPAC Name |
piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWUDOLANRDSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60487419 | |
| Record name | Piperidine-3-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6034-80-6 | |
| Record name | Piperidine-3-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3-carboxylic acid hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method is the reduction of pyridine using hydrogen gas in the presence of a catalyst such as molybdenum disulfide . Another approach involves the chiral resolution of N-Cbz-3-piperidinecarboxylic acid followed by a series of reactions including acid-amide condensation and Hofmann degradation .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to convert pyridine to piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Hydrogenation to form saturated derivatives.
Substitution: Nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with catalysts like palladium or molybdenum disulfide.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Piperidine N-oxides.
Reduction: Saturated piperidine derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Piperidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. It has been utilized in developing analgesics and anti-inflammatory medications. The compound's derivatives have shown potential in treating neurological disorders by interacting with neurotransmitter systems, making it valuable for researchers exploring treatments for conditions like Alzheimer's disease.
2. Biological Activity
Research indicates that piperidine derivatives exhibit notable biological activities, including anticancer properties. For instance:
- Anticancer Studies : Compounds related to piperidine have demonstrated the ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanisms often involve modulating caspase activity and disrupting cell cycle progression .
3. Organic Synthesis
The compound is widely used as a building block for synthesizing more complex organic molecules. It facilitates the formation of various substituted piperidine derivatives through oxidation, reduction, and substitution reactions. This versatility makes it an essential component in the development of new compounds with desired properties for further research.
Anticancer Applications
Recent studies have highlighted the therapeutic potential of piperidine derivatives:
- Breast Cancer : A study reported significant inhibition of cell proliferation in MDA-MB-231 cells at concentrations as low as 1 μM.
- Liver Cancer : Research indicated that piperidine compounds could enhance apoptosis in HepG2 cells, suggesting their role in liver cancer therapy.
Neuropharmacology
Piperidine derivatives have been explored for their effects on neurotransmitter systems:
- GABA Reuptake Inhibition : Nipecotic acid derivatives, synthesized from piperidine-3-carboxylic acid, have shown promise as GABA reuptake inhibitors, potentially aiding in treating diseases involving GABAergic dysfunction .
Industrial Applications
1. Material Science
this compound can be incorporated into polymer formulations to enhance the properties of materials used in coatings and adhesives. Its ability to modify material characteristics makes it valuable in developing advanced materials .
2. Analytical Chemistry
The compound is used as a standard in various analytical techniques, ensuring accuracy in measurements and experiments. This application underscores its importance in research settings where precise data is crucial .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Key intermediate for analgesics and anti-inflammatory drugs; potential treatments for neurological disorders. |
| Biological Activity | Induces apoptosis in cancer cell lines; GABA reuptake inhibition for neurological conditions. |
| Organic Synthesis | Building block for complex organic molecules; facilitates various chemical reactions. |
| Material Science | Enhances properties of polymers used in coatings and adhesives. |
| Analytical Chemistry | Used as a standard to ensure measurement accuracy in research settings. |
Mechanism of Action
The mechanism of action of piperidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it inhibits GABA uptake by binding to specific transporters, thereby modulating neurotransmitter levels in the brain . This interaction can influence various signaling pathways, including those involved in neurological and inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Substituents on the piperidine ring and benzyl groups significantly influence physicochemical properties and bioactivity. Key analogs include:
Key Observations:
- Bioactivity : The 1-(2-furylmethyl) derivative () exhibits superior inhibitory activity against glutathione S-transferase (GST) compared to other analogs, suggesting its utility in enzyme-targeted therapies.
- Synthetic Flexibility : Ethyl esterification () and benzyl substitutions () modulate solubility and bioavailability, enabling tailored applications.
Physicochemical Properties
- Solubility Trends: Hydrochloride salts generally enhance water solubility, critical for drug formulation (e.g., Tiagabine’s ethanol/DMSO compatibility aids injectable forms).
- Stability : Most derivatives are stable at room temperature but degrade under strong acidic/basic conditions .
Biological Activity
Piperidine-3-carboxylic acid hydrochloride, also known as nipecotic acid, is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
- Chemical Formula : C6H11NO2
- Molecular Weight : 129.16 g/mol
- CAS Number : 498-95-3
- Structure : The compound features a piperidine ring with a carboxylic acid functional group, which is crucial for its biological activity.
This compound primarily acts as an inhibitor of the GABA (γ-aminobutyric acid) uptake. GABA is a major inhibitory neurotransmitter in the central nervous system, and its modulation can have profound effects on neuronal excitability and synaptic transmission. The inhibition of GABA uptake leads to increased GABA levels in the synaptic cleft, enhancing its inhibitory effects and potentially providing therapeutic benefits in conditions such as anxiety and epilepsy .
1. Inhibition of Cathepsin K
Recent studies have demonstrated that derivatives of piperidine-3-carboxylic acid exhibit inhibitory activity against cathepsin K, an enzyme involved in bone resorption. This property is particularly relevant for developing treatments for osteoporosis. For instance, a synthesized compound from this class showed an IC50 value of 13.52 µM against cathepsin K, indicating promising potential as an anti-resorption agent .
| Compound | IC50 (µM) | Target |
|---|---|---|
| F-12 | 13.52 | Cathepsin K |
2. Neuropharmacological Effects
Piperidine-3-carboxylic acid has been investigated for its neuropharmacological properties. Its ability to modulate GABA levels suggests potential applications in treating neurological disorders. For example, it has been noted to alleviate symptoms in models of anxiety and depression by enhancing GABAergic transmission .
Study on GABA Uptake Inhibition
A study focused on the synthesis of piperidine derivatives evaluated their effects on GABA uptake inhibition. Results indicated that modifications to the piperidine structure could enhance inhibitory potency, with some derivatives showing significant improvements over the parent compound .
Structural Insights from X-ray Crystallography
A crystallographic study provided insights into the structural characteristics of piperidine derivatives, highlighting strong intramolecular hydrogen bonding that may influence their biological activity. The geometry of the carboxylic acid group was confirmed through diffraction data, indicating a stable conformation conducive to biological interaction .
Q & A
Q. What are the recommended methods for synthesizing Piperidine-3-carboxylic acid hydrochloride in laboratory settings?
this compound can be synthesized via carboxylation or cyclization reactions, often involving the introduction of a hydrochloride salt during purification. For example, derivatives like 1-(5-formylfuran-2-yl)piperidine-3-carboxylic acid are synthesized through functionalization of the piperidine ring, followed by acid treatment to form the hydrochloride salt . Protective groups (e.g., tert-butoxycarbonyl) are frequently employed to stabilize intermediates, as seen in the synthesis of (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid . Purity optimization typically involves recrystallization or chromatography, with final purity >95% confirmed by HPLC .
Q. How can researchers ensure the purity and stability of this compound during storage?
The compound should be stored in a tightly sealed container under anhydrous conditions at 2–8°C to prevent hydrolysis or decomposition . Purity verification via NMR or mass spectrometry is recommended post-synthesis. Stability studies indicate that derivatives like 1-(2-Furylmethyl)this compound retain efficacy for >12 months under these conditions . Avoid exposure to moisture, heat, or strong oxidizing agents, as these can degrade the hydrochloride salt .
Advanced Research Questions
Q. What experimental approaches are used to study the inhibitory effects of this compound on enzymes like cholinesterases?
Enzyme inhibition is assessed using kinetic assays (e.g., Ellman’s method for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)). For example, 1-(2-Furylmethyl)this compound showed IC50 values of 0.8 µM (AChE) and 1.2 µM (BChE) in vitro . Competitive inhibition mechanisms are further validated via Lineweaver-Burk plots. Glutathione S-transferase (GST) inhibition is measured using spectrophotometric assays with 1-chloro-2,4-dinitrobenzene as a substrate .
Q. How can molecular docking simulations be applied to understand the interaction between this compound and target enzymes?
Docking studies using software like AutoDock Vina or Schrödinger Suite reveal binding affinities and interaction modes. For instance, the piperidine ring forms hydrogen bonds with AChE’s catalytic triad (Ser203, His447), while the carboxylic acid group interacts with peripheral anionic sites . Free energy calculations (MM/GBSA) refine binding predictions, correlating with experimental IC50 values .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Structural Elucidation : NMR (<sup>1</sup>H, <sup>13</sup>C) confirms proton environments and carbon frameworks. For example, the methylene protons adjacent to the piperidine nitrogen resonate at δ 3.2–3.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]<sup>+</sup> = 180.1012 for C7H14ClNO2) .
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves impurities, with retention times calibrated against standards .
Q. Are there known pharmacological applications of this compound derivatives in preclinical studies?
Derivatives like Tiagabine hydrochloride (a GABA reuptake inhibitor) demonstrate antiepileptic activity by targeting neurotransmitter transporters . Piperidine-3-carboxamide analogs show promise as acetylcholinesterase inhibitors for Alzheimer’s disease, with in vivo studies reporting improved cognitive function in rodent models .
Contradictions and Limitations in Current Evidence
- Ecological Data : No toxicity or biodegradability data are available for this compound, limiting environmental risk assessments .
- Enzyme Specificity : While some derivatives inhibit multiple enzymes (e.g., AChE, BChE, GST), selectivity mechanisms remain unclear, necessitating structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
